molecular formula C36H45BrN4O6 B13830944 (E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide

(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide

Cat. No.: B13830944
M. Wt: 709.7 g/mol
InChI Key: CJSIMXLUFCODBV-JUZKPSJXSA-N
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Description

The compound “(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[431]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the indole ring, the introduction of the bromo group, and the coupling of various functional groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects may be mediated through various signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other indole derivatives, brominated organic molecules, and compounds with similar functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C36H45BrN4O6

Molecular Weight

709.7 g/mol

IUPAC Name

(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide

InChI

InChI=1S/C36H45BrN4O6/c1-20(14-21(2)16-23(4)42)15-22(3)34(44)38-24(5)36(46)41(6)31(18-28-27-12-7-8-13-29(27)39-33(28)37)35(45)40-30-19-32(43)47-26-11-9-10-25(30)17-26/h7-14,17,21-24,30-31,39,42H,15-16,18-19H2,1-6H3,(H,38,44)(H,40,45)/b20-14+/t21-,22-,23-,24-,30?,31-/m0/s1

InChI Key

CJSIMXLUFCODBV-JUZKPSJXSA-N

Isomeric SMILES

C[C@H](C[C@H](C)O)/C=C(\C)/C[C@H](C)C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4

Canonical SMILES

CC(CC(C)O)C=C(C)CC(C)C(=O)NC(C)C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4

Origin of Product

United States

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